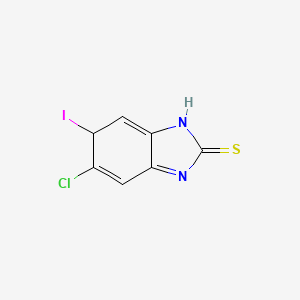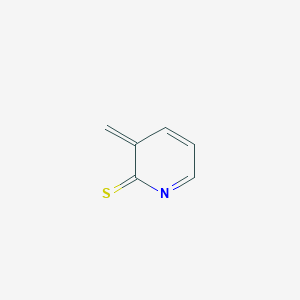
3-Methylidenepyridine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidenepyridine-2-thione: is a heterocyclic compound containing a pyridine ring with a thione group at the second position and a methylene group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenepyridine-2-thione typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the condensation of 2-cyanoethanethioamide with appropriate aldehydes under reflux conditions in the presence of a base . This reaction produces the desired thione derivative through a series of intermediate steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylidenepyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the methylene group under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methylidenepyridine-2-thione is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 3-Methylidenepyridine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- 2-Thioxopyridine-3-carbonitrile
- Thieno[2,3-b]pyridines
- 3-Methylpyridine
Comparison: 3-Methylidenepyridine-2-thione is unique due to the presence of both a thione and a methylene group, which confer distinct reactivity compared to similar compounds. For example, 2-Thioxopyridine-3-carbonitrile lacks the methylene group, affecting its chemical behavior and applications. Thieno[2,3-b]pyridines have a fused ring system, leading to different electronic properties and biological activities .
Eigenschaften
Molekularformel |
C6H5NS |
|---|---|
Molekulargewicht |
123.18 g/mol |
IUPAC-Name |
3-methylidenepyridine-2-thione |
InChI |
InChI=1S/C6H5NS/c1-5-3-2-4-7-6(5)8/h2-4H,1H2 |
InChI-Schlüssel |
FXKIZUSZPHKREF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C=CC=NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B12357586.png)



![1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12357604.png)
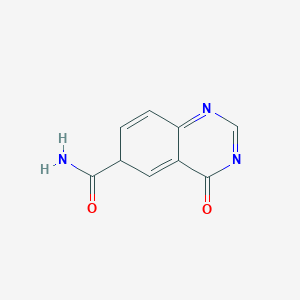
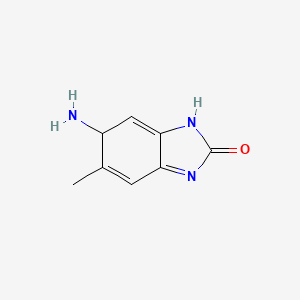
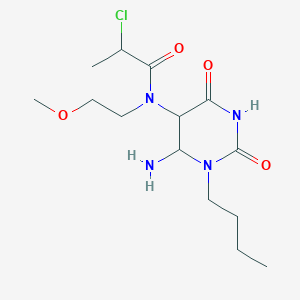
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
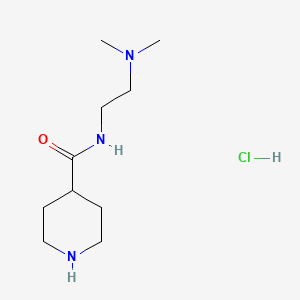
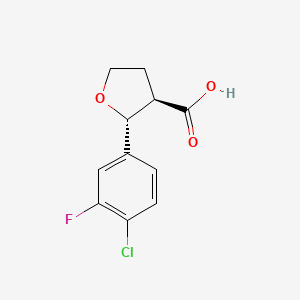
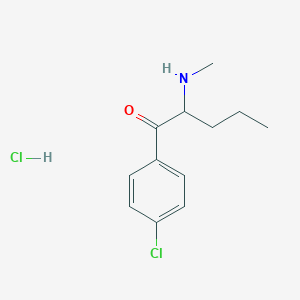
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
